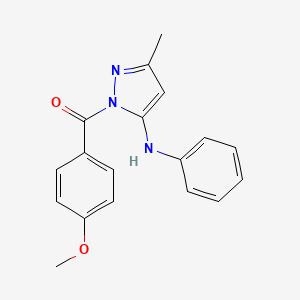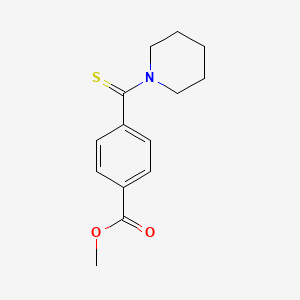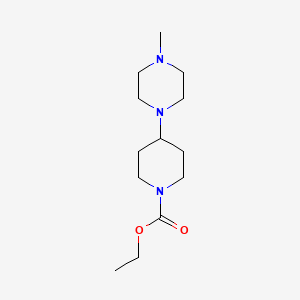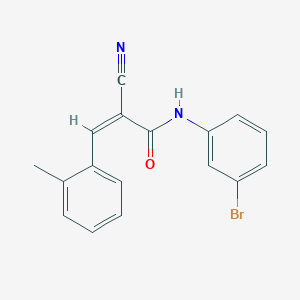
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its use has been increasing in recent years.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, including cancer research, inflammation, and neurodegenerative diseases. This compound has been used as a tool to investigate the mechanism of action of various biological pathways and to identify potential drug targets.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis in cancer cells and to reduce inflammation.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine in lab experiments include its high purity, ease of synthesis, and low cost. This compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine. One potential direction is to investigate the mechanism of action of this compound in more detail. Another potential direction is to explore the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, future research could focus on developing more effective synthesis methods for this compound and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the reaction of 4-methoxybenzoylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent under controlled conditions. The yield of the compound is high, and the purity can be easily achieved by simple purification methods.
Propiedades
IUPAC Name |
(5-anilino-3-methylpyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-12-17(19-15-6-4-3-5-7-15)21(20-13)18(22)14-8-10-16(23-2)11-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDJFAPQTUFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Anilino-3-methylpyrazol-1-yl)-(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)



![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)



![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
